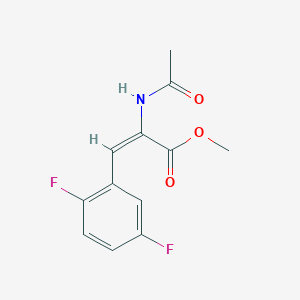

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

Descripción general

Descripción

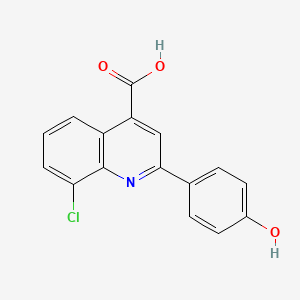

“Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate” is a synthetic compound with great potential in various fields of research and industry. It is a di-unsaturated α-amino acid derivative . The molecular formula is C12H11F2NO3 and the average mass is 255.217 Da .

Synthesis Analysis

The synthesis of “Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate” involves the conjugated addition of secondary amines, imidazole, and pyrazole to methyl 2-acetamidoacrylate in the presence of a catalyst . This results in the formation of β-Dialkylamino-α-alanine and β-(N-heteroaryl)-α-alanine derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate” is defined by its molecular formula C12H11F2NO3 . The monoisotopic mass is 255.070694 Da .Chemical Reactions Analysis

“Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate” can react with Grignard’s reagents in a catalytic reaction to afford α-amino esters . It can also form thermosensitive copolymers with methyl acrylate .Aplicaciones Científicas De Investigación

Method of Application

Application in Peptide Synthesis

This compound has been used in the synthesis of Somatostatin analogs . Somatostatin is a peptide hormone that regulates the endocrine system .

Method of Application

The azlactone (1) was obtained by treatment with N-acetylglycine and the subsequent ring-opening reaction with (MeONa/MeOH) produced the (Z)-methyl-2-acetamido-3-(3′,5′-difluorophenyl)acrylate (2) in 58% overall yield .

Results or Outcomes

The analog with Dfp at position 7 displayed a remarkable affinity to SSTR2 and SSTR3 . Analogs with Dfp at positions 6 or 11 displayed a π-π interaction with the Phe present at 11 or 6, respectively .

Application in Organic Synthesis

“Methyl 2-acetamidoacrylate” can undergo [2+2] cycloaddition (Michael–Dieckmann-type reaction) with ketene diethyl acetal to yield the cyclobutane core . It may be used in rhodium-catalyzed 2-alkenylpyrrole formation .

Application in Crystal Structure Analysis

This compound has been used in the study of crystal structures .

Method of Application

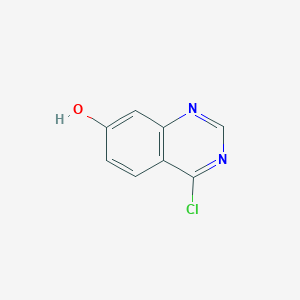

The crystal structure of methyl 2-acetamido-5-chlorobenzoate was studied. The compound was prepared by a series of reactions involving methyl 5-chloro-2-nitrobenzoate, concentrated hydrochloric acid, ethyl acetate, tin chloride, and acetyl chloride .

Results or Outcomes

The study provided valuable insights into the crystal structure of the compound, which can be useful in various fields such as materials science, solid-state physics, and pharmaceuticals .

Application in Vitamin B1 Synthesis

A thiazole ring, which is a part of the “Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate” structure, is naturally found in Vitamin B1 (thiamine) .

Method of Application

Thiamine is a water-soluble vitamin that helps the body to release energy from carbohydrates during metabolism. It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .

Results or Outcomes

The presence of a thiazole ring in Vitamin B1 highlights the importance of this compound in biological systems .

Propiedades

IUPAC Name |

methyl (E)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2NO3/c1-7(16)15-11(12(17)18-2)6-8-5-9(13)3-4-10(8)14/h3-6H,1-2H3,(H,15,16)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGSFWSIESODGA-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=C(C=CC(=C1)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C/C1=C(C=CC(=C1)F)F)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1437705.png)

![Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt](/img/structure/B1437707.png)

![N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1437709.png)

![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)

![N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B1437717.png)